(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
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Overview
Description
(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is a versatile chemical compound used in various scientific research fields. This compound is known for its high reactivity and stability, making it a valuable tool in organic synthesis, medicinal chemistry, and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, bromination, and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of solvents like dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and other functionalized compounds that are useful in further synthetic applications.
Scientific Research Applications
(4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: This compound is explored for its potential therapeutic properties and is used in drug discovery and development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
- (4-Fluoro-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
- (4-Iodo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride
Uniqueness
Compared to similar compounds, (4-Bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride is unique due to its specific bromine substitution, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
(4-bromo-1-cyclopropylpyrazol-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-4-11(5-1-2-5)10-7(6)3-9;;/h4-5H,1-3,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJUUKDCXJDULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)CN)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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